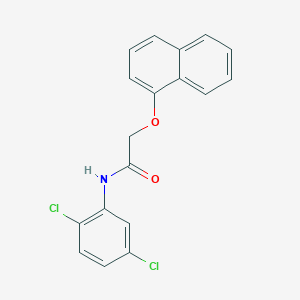
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide, also known as DPNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNA is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide is not fully understood, but studies have shown that it acts as a selective COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, and inhibiting its activity can reduce inflammation. N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide may also inhibit the activity of other enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been shown to have antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys. N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide may also have an effect on the cardiovascular system, as studies have shown that it can reduce blood pressure and improve blood flow.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide is readily available and relatively inexpensive. However, one limitation of using N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide. One area of interest is the development of new anti-cancer drugs based on N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide. Researchers are also interested in exploring the potential use of N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in developing new synthesis methods for N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide that are more efficient and environmentally friendly.
Synthesis Methods
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloroaniline with 1-naphthol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide. Another method involves the reaction of 2,5-dichloroaniline with 1-naphthylacetic acid in the presence of a catalyst to yield N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide is in the field of cancer research. Studies have shown that N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,5-dichlorophenyl)-2-(1-naphthyloxy)acetamide has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
properties
Molecular Formula |
C18H13Cl2NO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C18H13Cl2NO2/c19-13-8-9-15(20)16(10-13)21-18(22)11-23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22) |
InChI Key |
XPUQFXGEVRBBKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



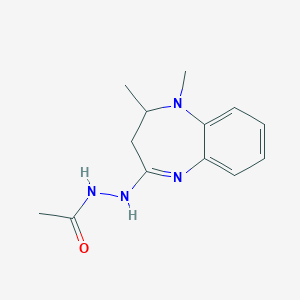
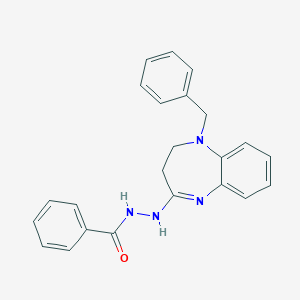

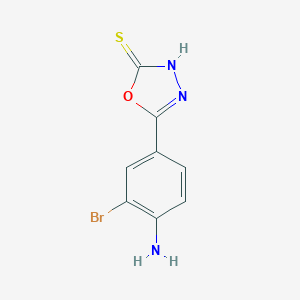
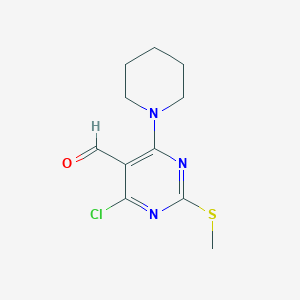
![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)